5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester
Formula: CHNOS
Molecular Weight: Approximately 353.4 g/mol
Preparation Methods
The synthetic routes for this compound involve several steps
Step 1: Start with a suitable precursor, such as 4-methyl-thiophene-3-carboxylic acid.
Step 2: Introduce the acetyl group (CHC=O) at position 5.
Step 3: Attach the phenoxy group (2,3-dimethyl-phenoxy) via acetylamino linkage.
Step 4: Finally, esterify the carboxylic acid group with ethanol to obtain the ethyl ester.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The acetyl group (CHC=O) can be oxidized to a carboxylic acid (COOH).
Reduction: Reduction of the carbonyl group (C=O) can yield an alcohol (CHCH(OH)).
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents: Palladium catalysts (e.g., Pd/C), boron reagents (e.g., boronic acids), and various bases.
Major Products: Ethyl ester derivatives, carboxylic acids, and substituted thiophenes.
Scientific Research Applications
This compound has diverse applications:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in materials science and organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure, reactivity, and applications to related molecules in the same chemical family.
Properties
Molecular Formula |
C20H23NO5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-6-25-20(24)17-13(4)18(14(5)22)27-19(17)21-16(23)10-26-15-9-7-8-11(2)12(15)3/h7-9H,6,10H2,1-5H3,(H,21,23) |
InChI Key |
ZXGFNOQTZBYVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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